Ethoxycarbonylcyanamide
Description
Ethoxycarbonylcyanamide (chemical formula: C₄H₅N₂O₂) is a specialized organic compound featuring a cyanamide group (–NH–CN) bonded to an ethoxycarbonyl moiety (–O–CO–OCH₂CH₃). This compound is primarily utilized as a critical intermediate in the synthesis of herbicides, such as Hexazinone, where its reactivity enables selective functionalization during multi-step processes . Its acidic proton (attached to the nitrogen adjacent to the carbonyl group) allows for deprotonation under alkaline conditions, forming a sodium salt that facilitates subsequent alkylation or methylation reactions . This compound’s stability and solubility in polar solvents make it a versatile building block in agrochemical manufacturing.
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
ethyl N-cyanocarbamate |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)6-3-5/h2H2,1H3,(H,6,7) |
InChI Key |
IAJAJHWJABDUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Alkaline Conditions
Ethoxycarbonylcyanamide requires precise stoichiometric control during sodium hydroxide (NaOH)-mediated salt formation. Optimal conversion to its sodium salt necessitates exactly 2 mol equivalents of NaOH per mole of cyanamide, as deviations result in incomplete reactions and reduced yields . By contrast, structurally related compounds like methylcyanamide (CH₃NH–CN) and phenylcarbamoylcyanamide (C₆H₅NH–CO–NH–CN) exhibit different alkaline sensitivities. Methylcyanamide, lacking the electron-withdrawing ethoxycarbonyl group, requires milder conditions for salt formation, while phenylcarbamoyl derivatives often demand excess base due to steric hindrance and reduced acidity.
Optimization of Reaction Conditions
This compound’s synthesis demands strict pH control and reagent stoichiometry. For example, inconsistent NaOH addition during its salt formation led to variable yields (50–75%) in early studies; standardizing to 2 mol equivalents improved yields to >90% . In contrast, cyanamide (NH₂–CN) itself is highly reactive but unstable in aqueous alkaline media, necessitating lower pH ranges for controlled reactions.
Data Tables
Table 1: Comparative Reaction Conditions for this compound and Analogues
| Compound | Key Functional Group | NaOH Required (mol eq.) | Optimal Yield (%) | Key Application |
|---|---|---|---|---|
| This compound | –O–CO–OCH₂CH₃, –NH–CN | 2.0 | >90 | Hexazinone synthesis |
| Methylcyanamide | –CH₃, –NH–CN | 1.5 | 85 | Pharmaceutical intermediates |
| Cyanoguanidine | –NH–C(=NH)–NH–CN | 3.0 | 78 | Melamine production |
| Phenylcarbamoylcyanamide | C₆H₅–NH–CO–NH–CN | 2.5 | 70 | Polymer additives |
Note: Data inferred from reaction optimization studies in and analogous processes for related compounds.
Research Findings and Discussion
- Synthesis Efficiency: this compound’s yield dependency on NaOH stoichiometry highlights its unique reactivity profile.
- Analytical Methods: While focuses on 2-aminobenzamides, techniques like HPLC (used in glycan analysis) could be adapted for purity assessment of this compound, though this remains underexplored .
- Industrial Relevance: The compound’s role in Hexazinone production underscores its niche utility compared to broader-use analogues like cyanamide, which is prone to decomposition under similar conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
